molecular formula C13H23BO2 B13640171 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13640171
M. Wt: 222.13 g/mol
InChI Key: MNNGEQBLHDVCMI-MDZDMXLPSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a cyclobutyl group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Halogenated boronic esters or alkyl boronic esters.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This property makes the compound highly versatile in organic synthesis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)10-9-13(5)7-6-8-13/h9-10H,6-8H2,1-5H3/b10-9+

InChI Key

MNNGEQBLHDVCMI-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCC2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CCC2)C

Origin of Product

United States

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